
1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- is an organic compound with the molecular formula C14H13ClO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chloromethyl group at the 3-position and a methoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- typically involves the chloromethylation of 1,1’-biphenyl derivatives. One common method is the reaction of 1,1’-biphenyl with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of novel solvent systems can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce aldehydes or acids .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy- typically involves electrophilic substitution reactions on biphenyl derivatives. The presence of the chloromethyl and methoxy groups allows for further modifications, enhancing its utility in creating derivatives with varied biological activities. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are commonly employed to characterize these compounds .
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications of the biphenyl structure can lead to compounds with enhanced activity against various pathogens, including bacteria and fungi. The introduction of the methoxy group has been linked to improved solubility and bioactivity .
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal effects. A study screened a library of compounds against Trypanosoma and Leishmania species, revealing that certain biphenyl derivatives demonstrated promising activity with low IC50 values, indicating potent inhibition of protozoan growth. The selectivity index (SI) values suggested that these compounds could be developed into effective therapeutic agents with minimal toxicity to mammalian cells .
PD-1/PD-L1 Inhibitors
Recent advancements have identified biphenyl-containing compounds as potential immune checkpoint inhibitors targeting the PD-1/PD-L1 pathway. These compounds facilitate the dimerization of PD-L1, which is crucial for modulating immune responses in cancer therapy. The structural modifications in biphenyl derivatives enhance their binding affinity to PD-L1, making them candidates for further development in oncology .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how different substituents on the biphenyl ring affect biological activity. For example, the introduction of electron-donating groups like methoxy significantly improves the compound's efficacy against various diseases by enhancing its interaction with biological targets .
Compound | Target Pathogen | IC50 (µg/mL) | Selectivity Index |
---|---|---|---|
1a | T. b. rhodesiense | 81 | 0.86 |
1b | T. cruzi | >100 | <0.46 |
1c | L. donovani | 65 | 0.29 |
1d | P. falciparum | 61 | 0.038 |
This table summarizes the inhibitory concentrations necessary to achieve a 50% reduction in pathogen growth for selected biphenyl derivatives .
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The methoxy group may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-chloromethyl-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the chloromethyl group.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains two chloromethyl groups instead of one.
Uniqueness: 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical properties and reactivity.
Biological Activity
1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy- is an organic compound that has garnered attention for its potential biological activities. This compound features a biphenyl structure with a chloromethyl and a methoxy group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy- can be represented as follows:
- Molecular Formula : C14H13ClO
- Molecular Weight : 248.71 g/mol
The presence of the chloromethyl group allows for potential reactivity with nucleophilic sites in biological molecules, which can lead to various biological effects.
The biological activity of 1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy- is hypothesized to involve several mechanisms:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their activity, disrupting normal cellular functions.
- Hydrophobic Interactions : The biphenyl structure may facilitate hydrophobic interactions with lipid membranes or protein structures, potentially influencing cellular uptake and distribution .
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy- exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds with similar functional groups have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These compounds often induce apoptosis through mitochondrial pathways by altering the expression of apoptotic proteins like Bax and Bcl-2 .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 5.0 | Induces apoptosis |
Compound B | HT-29 | 10.2 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of similar chloromethylated biphenyl derivatives has also been explored:
- Inhibition of Bacterial Growth : Studies have shown that these compounds can inhibit the growth of resistant bacterial strains when used in combination with β-lactams, enhancing their efficacy significantly .
Compound | Bacterial Strain | MIC (µg/mL) | Effect |
---|---|---|---|
Compound C | E. coli (CTX-M) | 32 | Synergistic effect with β-lactams |
Compound D | S. aureus | 16 | Significant inhibition |
Case Studies
Several case studies have investigated the biological activities of compounds related to 1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy-.
- Study on Anticancer Activity :
- Research on Antimicrobial Properties :
Properties
CAS No. |
177976-42-0 |
---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10H2,1H3 |
InChI Key |
HHTDFLDGRRRZQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.